2-[(4-fluorophenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
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Overview
Description
2-[(4-fluorophenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by a bicyclic structure that includes a pyrimidine ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a cyclopentanone derivative with a suitable pyrimidine precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds .
Scientific Research Applications
2-[(4-fluorophenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the activation or inhibition of various biochemical pathways, ultimately resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-dichloropyrimidine share structural similarities with 2-[(4-fluorophenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one.
Fluorophenyl Compounds: Compounds like 4-fluoroaniline and 4-fluorobenzylamine contain the fluorophenyl group and exhibit similar chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its bicyclic structure, which imparts distinct chemical and biological properties. The combination of the fluorophenyl group and the pyrimidine ring enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c15-10-6-4-9(5-7-10)8-16-14-17-12-3-1-2-11(12)13(19)18-14/h4-7H,1-3,8H2,(H2,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBJBYDJGMQWJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=NC2=O)NCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NC(=NC2=O)NCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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